molecular formula C9H7ClN2O2S B6609819 methyl 2-chloro-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate CAS No. 2866334-49-6

methyl 2-chloro-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate

Cat. No. B6609819
CAS RN: 2866334-49-6
M. Wt: 242.68 g/mol
InChI Key: IKSWTLYDLZKPIO-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate (M2C5MTP7C) is an organic compound that has gained significant attention in the scientific community due to its potential applications in organic synthesis, drug discovery, and therapeutic development. M2C5MTP7C is a heterocyclic compound containing a five-membered ring of two nitrogen atoms, two carbon atoms, and a sulfur atom. This compound is synthesized by the reaction of 2-chloro-5-methyl-[1,3]thiazolo[4,5-b]pyridine (M2C5MTP) with 7-carboxylic acid. M2C5MTP7C has been extensively studied for its potential use in a variety of scientific applications.

Scientific Research Applications

Methyl 2-chloro-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate has been extensively studied due to its potential applications in organic synthesis, drug discovery, and therapeutic development. In organic synthesis, methyl 2-chloro-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate can be used as a starting material for the synthesis of a variety of heterocyclic compounds. In drug discovery, methyl 2-chloro-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate has been studied for its potential to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. In therapeutic development, methyl 2-chloro-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate has been studied for its potential to act as an anti-inflammatory agent, as well as its potential to act as an antioxidant.

Mechanism of Action

The mechanism of action of methyl 2-chloro-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate is not yet fully understood. However, it is believed that methyl 2-chloro-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate acts as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. Additionally, methyl 2-chloro-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate may act as an anti-inflammatory agent, as well as an antioxidant.
Biochemical and Physiological Effects
methyl 2-chloro-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate has been studied for its potential biochemical and physiological effects. In studies on rats, methyl 2-chloro-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate has been shown to reduce inflammation in the brain and to act as an antioxidant. In addition, methyl 2-chloro-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate has been shown to reduce the levels of acetylcholine in the brain, which is believed to be responsible for its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

Methyl 2-chloro-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate has several advantages and limitations for laboratory experiments. One advantage of methyl 2-chloro-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate is that it is relatively inexpensive and easy to synthesize. Additionally, methyl 2-chloro-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate is stable under a variety of conditions, making it suitable for use in a variety of laboratory experiments. However, one limitation of methyl 2-chloro-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate is that it is not soluble in water, making it difficult to use in aqueous solutions.

Future Directions

The potential applications of methyl 2-chloro-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate are still being explored. Future research may focus on the potential of methyl 2-chloro-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate to act as an inhibitor of other enzymes, as well as its potential to act as an anti-inflammatory and antioxidant agent. Additionally, further research may focus on the development of more efficient synthesis methods for methyl 2-chloro-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate, as well as the development of more efficient methods for the delivery of methyl 2-chloro-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate to target tissues. Finally, further research may focus on the potential of methyl 2-chloro-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate to act as a therapeutic agent for a variety of diseases and conditions.

Synthesis Methods

Methyl 2-chloro-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate is synthesized by the reaction of 2-chloro-5-methyl-[1,3]thiazolo[4,5-b]pyridine (M2C5MTP) with 7-carboxylic acid. The reaction is typically performed in an organic solvent such as dichloromethane or dimethylformamide. The reaction is catalyzed by a base, such as triethylamine, and the reaction is heated to a temperature of between 70-90°C. The reaction is typically complete within 2-3 hours.

properties

IUPAC Name

methyl 2-chloro-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2S/c1-4-3-5(8(13)14-2)6-7(11-4)12-9(10)15-6/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSWTLYDLZKPIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=N1)N=C(S2)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.68 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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